3-Hydroxy-3-(P-tolyl)indolin-2-one
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Overview
Description
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction could convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions might target the carbonyl group, converting it back to a hydroxy group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one would depend on its specific interactions with biological molecules. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one might be unique in its specific substitution pattern and the resulting biological activity. Its unique structure could confer specific properties that make it valuable for certain applications.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)15(18)12-4-2-3-5-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
InChI Key |
DJTQAQQIHFIXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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